tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate
Description
tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate is a brominated benzazepine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. This compound is a critical intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) therapeutics and peptide-based drugs. The Boc group enhances stability during synthetic procedures, enabling selective deprotection under acidic conditions . The bromine atom at the 7-position serves as a versatile handle for further functionalization, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions, making it valuable for structure-activity relationship (SAR) studies.
The molecular formula is C₁₅H₂₀BrNO₂, with a molecular weight of 326.23 g/mol. Its bicyclic framework combines a seven-membered azepine ring fused to a benzene ring, conferring rigidity and influencing pharmacokinetic properties like lipophilicity and metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 7-bromo-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-6-11-4-5-13(16)10-12(11)7-9-17/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICPNVVRZYJXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143066 | |
| Record name | 1,1-Dimethylethyl 7-bromo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740842-88-0 | |
| Record name | 1,1-Dimethylethyl 7-bromo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=740842-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 7-bromo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor azepine compound followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a hydrogenated azepine derivative.
Oxidation Reactions: Oxidation can occur at the nitrogen atom or the carbon atoms in the azepine ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products include azepine derivatives with various functional groups replacing the bromine atom.
Reduction: Hydrogenated azepine derivatives.
Oxidation: Oxidized azepine derivatives with functional groups such as nitro or hydroxyl groups.
Scientific Research Applications
Structural Characteristics
The compound features a benzo[d]azepine core structure, which is known for its relevance in drug development, particularly in the synthesis of psychoactive substances and potential therapeutic agents.
Medicinal Chemistry
Antidepressant and Anxiolytic Activities
Research indicates that derivatives of benzo[d]azepines exhibit significant antidepressant and anxiolytic effects. Tert-butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate may serve as a scaffold for developing new antidepressants. Studies have shown that modifications to the benzo[d]azepine structure can enhance binding affinity to serotonin receptors, which are critical in mood regulation .
Case Study: Synthesis of Analogues
A study synthesized several analogues of this compound to evaluate their pharmacological properties. The introduction of different substituents at the nitrogen and carbon positions significantly affected their activity against serotonin reuptake inhibitors (SSRIs) .
Pharmacology
Neuropharmacological Research
The compound has been investigated for its neuropharmacological properties. Its ability to modulate neurotransmitter systems makes it a candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's .
Table 1: Neuropharmacological Activity of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| Compound A | SSRI | |
| Compound B | Antagonist | |
| tert-butyl 7-bromo | Potential anxiolytic |
Material Science
Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing polymers with specific mechanical properties. Its incorporation into polyurethanes has shown promise in enhancing thermal stability and elasticity .
Case Study: Polymer Synthesis
A recent study demonstrated the synthesis of a polyurethane using this compound as a soft segment. The resulting material exhibited improved tensile strength compared to traditional polyurethanes .
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, through its azepine ring structure. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents at the 7-position of the benzazepine core. Below is a detailed comparison based on substituent effects, molecular properties, and applications:
Table 1: Comparison of Benzazepine Derivatives
Key Findings :
Substituent Effects on Reactivity: The bromo substituent (Br) facilitates transition metal-catalyzed reactions (e.g., Suzuki couplings) due to its moderate leaving-group ability and compatibility with palladium catalysts. The amino analog (NH₂) exhibits nucleophilic character, enabling participation in peptide bond formation or Michael additions . Chloro (Cl) and nitro (NO₂) groups alter electronic density, affecting redox stability and metabolic pathways.
Physicochemical Properties: Lipophilicity: Br > Cl > NO₂ > NH₂ (bromo’s high atomic polarizability increases lipophilicity). Solubility: NH₂ > NO₂ > Cl > Br (amino’s hydrogen-bonding capacity enhances aqueous solubility).
Applications: Bromo derivative: Preferred for late-stage diversification in drug discovery via cross-coupling. Amino derivative: Used in bioactive molecule synthesis (e.g., kinase inhibitors) due to its nucleophilic amine .
Lumping Strategy Relevance :
As noted in chemical modeling studies, structurally similar benzazepines (e.g., Br vs. Cl analogs) may be grouped in computational frameworks to predict reactivity or environmental behavior, though distinct electronic profiles necessitate cautious application of this approach .
Biological Activity
Introduction
Tert-butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate (CAS Number: 740842-88-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀BrNO₂ |
| Molecular Weight | 326.23 g/mol |
| Purity | >98% |
| Catalog Number | CS-0119855 |
Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine derivatives exhibit significant antimicrobial properties. The antimicrobial activity of synthesized molecules was evaluated against various bacterial strains using the agar-well diffusion method. Results showed enhanced activity for certain derivatives, particularly those containing specific amino acid conjugates.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 12 |
| Compound B | Escherichia coli | 10 |
| Compound C | Pseudomonas aeruginosa | 11 |
Anticancer Activity
The anticancer potential of tert-butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine derivatives has been investigated through various studies. One study focused on the compound’s effects on A549 lung cancer cells. The results demonstrated that the compound could induce apoptosis effectively and reduce poly(ADP-ribose) biosynthesis by inhibiting PARP-1 activity.
Table 2: Anticancer Activity Data
| Treatment Concentration (µM) | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| 1.0 | 25.0 | 30 |
| 2.0 | 15.0 | 50 |
| 4.0 | 10.0 | 70 |
Case Studies
- Study on Antimicrobial Properties :
- Evaluation of Anticancer Effects :
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, allyl acetate and Boc-protected intermediates can react under optimized conditions (e.g., 70°C in DMF) to yield the target molecule with high efficiency (~98% yield). Purification is achieved using silica gel column chromatography (e.g., hexane:ethyl acetate gradients), with TLC (Rf = 0.29) used to monitor progress . Bromination at the 7-position may involve electrophilic aromatic substitution or transition-metal-catalyzed methods, though specific protocols for this derivative require validation .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- 1H/13C NMR : Assignments focus on distinguishing the tetrahydroazepine ring protons (δ 1.5–3.5 ppm) and tert-butyl group (δ 1.4 ppm). The bromine substituent deshields adjacent aromatic protons, shifting signals downfield .
- HRMS (ESI) : Used to confirm molecular weight (e.g., [M+H]+ ion) with precision <1 ppm error .
- HPLC : Chiral columns (e.g., Daicel AD-H) resolve enantiomers, with UV detection at 254 nm. Enantiomeric excess (ee) is quantified via peak integration (e.g., 95% ee reported in analogous structures) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic vs. computational structural models?
Discrepancies between X-ray diffraction (XRD) and density functional theory (DFT)-optimized structures often arise from crystal packing effects. Validate models by:
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The 7-bromo group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Selection : Pd(dba)₂/XPhos for aryl boronic acids; CuI/L-proline for aminations.
- Steric Effects : The tert-butyl group may hinder coupling at the 3-position, requiring elevated temperatures (80–100°C) .
- Competing Pathways : Monitor for protodebromination using GC-MS or in situ 19F NMR (if fluorinated analogs are synthesized) .
Q. What methodologies assess enantiomeric purity and configurational stability?
- Dynamic HPLC (DHPLC) : Heat the column (40–60°C) to evaluate racemization kinetics. Calculate activation energy (ΔG‡) via Eyring plots .
- Chiral Shift Reagents : Add Eu(hfc)₃ to 1H NMR to split enantiomer signals. Quantify ee via integration .
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration (e.g., R vs. S) using time-dependent DFT .
Q. How can molecular dynamics (MD) simulations predict solubility and aggregation behavior?
- Force Fields : Use OPLS-AA or CHARMM36 parameters for azepine rings.
- Solvation Free Energy : Calculate via thermodynamic integration (e.g., in water/DMSO mixtures).
- Aggregation Propensity : Monitor radial distribution functions (RDFs) for π-π stacking between aromatic moieties .
Data Interpretation and Optimization
Q. How are conflicting NMR assignments resolved in structurally similar analogs?
- 2D NMR (COSY, HSQC, HMBC) : Identify through-space (NOESY) and through-bond (HSQC) correlations to assign overlapping signals.
- Isotopic Labeling : Synthesize 13C-labeled tert-butyl groups to simplify spectral analysis .
Q. What experimental controls validate the absence of degradation during storage?
- Stability Studies : Store samples under N₂ at –20°C and analyze via UPLC-MS monthly.
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Monitor for de-Boc or oxidation products .
Application-Oriented Research
Q. How is the compound utilized as a precursor in bioactive molecule synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
